IPTG is widely used as an inducer of the lac operon in bacteria like Escherichia coli (E. coli). The lac operon controls the genes responsible for lactose metabolism. When IPTG binds to the lac repressor protein, it causes a conformational change that prevents it from binding to the lac operon's DNA, allowing transcription and expression of the lactose-metabolizing enzymes. This property makes IPTG valuable for studying gene expression, protein production, and metabolic pathways in bacteria.
IPTG can act as a substrate for specific glycosidases, enzymes that break down glycosidic bonds between carbohydrates. Studying the interaction of IPTG with these enzymes helps researchers understand their enzymatic mechanisms, substrate specificity, and potential applications in various fields, including drug development and biocatalysis.
IPTG serves as a starting material for the synthesis of various glycosylated compounds, molecules containing sugar moieties attached to other molecules. These compounds have diverse applications in drug discovery, vaccine development, and functional materials research. By modifying the structure of IPTG, researchers can create different glycosylated derivatives with specific properties.
IPTG finds use in other areas of scientific research as well. For instance, it can be employed in:
Isopropyl beta-D-thioglucopyranoside is a glycoside compound with the chemical formula C₉H₁₈O₅S. It is characterized by the presence of a thiol group attached to a glucopyranoside structure, which distinguishes it from other glycosides. This compound is commonly used in biochemical research, particularly in studies involving enzyme activity and cellular processes.
IPTG acts as a non-metabolizable lactose analog that binds to the lac repressor protein in E. coli. This binding induces a conformational change in the repressor, preventing it from attaching to the lac operon promoter region. Consequently, RNA polymerase can access the promoter and initiate transcription of the lac operon genes, leading to the production of enzymes required for lactose metabolism [2].
Isopropyl beta-D-thioglucopyranoside exhibits significant biological activity, primarily as a substrate for various enzymes. Its unique structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been shown to be an effective inducer of beta-galactosidase, making it useful in molecular biology applications . Additionally, its antibacterial properties may arise from its ability to disrupt bacterial cell membranes through interactions with fatty acids.
Several methods exist for synthesizing Isopropyl beta-D-thioglucopyranoside:
Isopropyl beta-D-thioglucopyranoside is widely used in various fields:
Research has focused on the interactions of Isopropyl beta-D-thioglucopyranoside with various biological molecules:
Isopropyl beta-D-thioglucopyranoside shares structural similarities with several other compounds. Here are some comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Isopropyl beta-D-glucopyranoside | Similar glucopyranoside structure without thiol | Lacks the antibacterial properties of thioglucopyranoside |
Isopropyl beta-D-galactopyranoside | Contains galactose instead of glucose | Primarily used for different enzymatic studies |
Methyl beta-D-thioglucopyranoside | Methyl group instead of isopropyl | Different solubility and reactivity characteristics |
Isopropyl beta-D-thioglucopyranoside is unique due to its specific thiol group, which enhances its reactivity and biological activity compared to other similar compounds. Its applications in enzyme studies and potential therapeutic uses highlight its significance in both research and industry.
Thioglycosides, characterized by a sulfur atom replacing the oxygen in the glycosidic bond, represent a critical class of compounds in carbohydrate chemistry. The development of thioglycosides began in the mid-20th century, driven by the need for hydrolytically stable glycoside analogs. Unlike their O-glycoside counterparts, thioglycosides resist enzymatic and acidic hydrolysis, making them invaluable for studying glycosidase mechanisms and glycan biosynthesis. Isopropyl β-D-thioglucopyranoside (CAS 19165-11-8), a sulfur-containing derivative of glucose, emerged as a structural analog of natural glycosides, enabling researchers to probe carbohydrate-protein interactions with enhanced stability.
The synthesis of thioglycosides initially relied on harsh conditions, such as hydrogen bromide-mediated acetylation and thiourea substitution. However, advancements in stereoselective synthesis, including the trichloroacetimidate method and phosphine-mediated photoredox reactions, have streamlined production. These innovations allowed for the scalable synthesis of isopropyl β-D-thioglucopyranoside, facilitating its adoption in biochemical applications.
While isopropyl β-D-thiogalactopyranoside (IPTG) is widely recognized as a lac operon inducer in E. coli, isopropyl β-D-thioglucopyranoside has carved a niche in studies of glucoside-specific enzymes. Early work in the 1990s demonstrated its utility as a non-hydrolyzable inducer of β-glucosidases in fungi, such as Aspergillus niger, where it bypassed glucose-mediated catabolic repression. Unlike IPTG, which targets galactosidases, this thioglucoside’s stability under physiological conditions enables prolonged induction of glucose-metabolizing enzymes, offering insights into fungal carbohydrate metabolism.
Thioglycosides exhibit diverse applications depending on their aglycone and glycone moieties. The table below highlights key structural and functional differences:
Isopropyl β-D-thioglucopyranoside distinguishes itself through its branched isopropyl group, which enhances lipid solubility without compromising aqueous stability. This balance makes it ideal for in vivo studies where prolonged exposure to cellular environments is required.
Recent studies have expanded its role beyond enzyme induction. In 2023, thioglycosides were shown to inhibit bacterial glycan biosynthesis selectively, with isopropyl β-D-thioglucopyranoside demonstrating negligible toxicity toward human cells compared to pathogenic bacteria. Additionally, its use in photoredox-functionalization strategies (2025) highlights its potential in targeted drug delivery systems.
The fundamental mechanism involves the activation of the anomeric leaving group, typically an acetate or halide, followed by nucleophilic attack by the thiol reagent [45]. This process generally proceeds through an SN2-type mechanism when utilizing primary thiols, resulting in inversion of stereochemistry at the anomeric center [6]. Traditional methods often employ stoichiometric amounts of Lewis acids such as boron trifluoride diethyl etherate or tin tetrachloride to facilitate the glycosylation reaction [18] [19].
Historical synthetic protocols have demonstrated yields ranging from 55% to 94% depending on reaction conditions and catalyst loading [19]. The stereoselectivity of these traditional approaches typically favors the formation of the beta-anomer due to the anomeric effect and steric considerations during the nucleophilic displacement [32]. However, these conventional methods often require extended reaction times, elevated temperatures, and produce significant amounts of chemical waste [15].
Recent developments in thioglycoside synthesis have focused on eliminating the unpleasant odor associated with traditional thiol reagents through the use of isothiouronium salts as masked sulfur nucleophiles [10] [11]. This innovative approach represents a significant advancement in synthetic methodology, addressing one of the primary drawbacks of conventional thioglycoside preparation [10].
The odorless synthesis pathway utilizes readily available isothiouronium salts as masked S-glycosylation reagents, which are activated under mild conditions to generate the active thiol species in situ [10]. Under optimized conditions, per-acetylated glycoside bromides are robustly converted into thioglycosides in moderate to good yields with exclusive stereoselectivity [10]. The methodology employs 1,1,3,3-tetramethylguanidine as a base to facilitate the transformation [11].
A significant advantage of this approach is the achievement of one-pot S-glycosylation-deacetylation processes by employing increased dosages of 1,1,3,3-tetramethylguanidine, affording deprotected thioglycosides in high yields [10]. The methodology has been successfully applied to a variety of monosaccharide substrates and demonstrates scalability to gram-scale reactions while maintaining efficiency [10]. This environmentally friendly alternative overcomes the challenges of unpleasant odor and limited availability of traditional thiol reagents [10].
β-D-glucose pentaacetate serves as a versatile starting material for the stereoselective synthesis of isopropyl beta-D-thioglucopyranoside [18] [19]. The pentaacetate provides an activated anomeric center that readily undergoes nucleophilic substitution while maintaining the desired stereochemical configuration [40]. This approach leverages the inherent reactivity of the acetylated glucose derivative to achieve high stereoselectivity in the formation of the thioglycosidic bond [32].
The reaction of β-D-glucose pentaacetate with isopropyl thiol typically proceeds under mild acidic conditions, with triflic acid emerging as a particularly effective catalyst [18] [19]. Optimization studies have demonstrated that 0.8 equivalents of triflic acid provides the most advantageous combination of reaction efficiency and rate, yielding the desired thioglycoside in excellent yields of up to 97% [19]. The reaction temperature significantly influences both yield and stereoselectivity, with low temperatures favoring the formation of the beta-anomer [19].
Mechanistic investigations reveal that the reaction proceeds through initial activation of the anomeric acetate group, followed by nucleophilic displacement by the thiol reagent [50]. The exclusive formation of the beta-anomer is attributed to the anomeric effect and the steric environment around the anomeric carbon during the transition state [32]. This methodology has been successfully applied to multigram-scale preparations, demonstrating its practical utility for larger synthetic endeavors [19].
Thionocarbamate intermediates represent an alternative synthetic pathway for accessing isopropyl beta-D-thioglucopyranoside with enhanced stereocontrol [13]. These intermediates are readily prepared from readily accessible bench-stable substituted S-phenyl thiocarbamates through reaction with appropriate nucleophiles [13]. The methodology offers advantages in terms of substrate scope and functional group tolerance compared to traditional approaches [13].
The synthetic route involves the initial formation of thionocarbamate derivatives from carbohydrate precursors, followed by subsequent transformation to the desired thioglycoside product [13]. This approach enables the preparation of challenging thioglycosides that are not readily accessible through classical synthetic methods [13]. The reaction conditions are compatible with various protecting group strategies and can accommodate sensitive functional groups [13].
The thionocarbamate methodology demonstrates excellent stereoselectivity for the formation of beta-thioglycosides, with minimal formation of undesired alpha-anomers [13]. The approach is particularly valuable for the synthesis of sterically hindered thioglycosides where traditional methods may suffer from poor reactivity or selectivity [13]. Recovery of the thiophenolate leaving group as diphenyl disulfide reduces waste production and enables reagent recycling [13].
Lewis acid catalysis plays a crucial role in achieving high stereoselectivity in thioglycoside synthesis [14]. Various Lewis acids have been investigated for their ability to promote stereoselective thioglycosylation reactions, with particular focus on achieving beta-selectivity [14]. The choice of Lewis acid significantly influences both the reaction rate and the stereochemical outcome of the transformation [14].
Catalytic amounts of Lewis acids such as boron trifluoride diethyl etherate have been found to be highly effective alpha-directing additives in stereoselective glycosylations [14]. When applied to thioglycoside synthesis, these catalysts can dramatically improve poor stereoselectivities and achieve excellent selectivities [14]. The addition of 0.2 equivalents of boron trifluoride diethyl etherate to reactions involving certain protected thioglycoside donors results in excellent beta-stereoselectivities [14].
Tin tetrachloride has emerged as another powerful Lewis acid catalyst capable of reversing stereoselectivity in glycosylation reactions [14]. The use of 1 equivalent of tin tetrachloride can completely reverse beta-selectivities to alpha-selectivities, making stereoselectivity controllable depending on the desired product [14]. This level of control represents a significant advancement in synthetic methodology for thioglycoside preparation [14].
The development of environmentally sustainable synthetic methodologies for isopropyl beta-D-thioglucopyranoside has become increasingly important in modern synthetic chemistry [22]. Green chemistry approaches focus on reducing environmental impact through the elimination of toxic solvents, reduction of waste generation, and implementation of atom-economical transformations [22].
Protecting-group-free S-glycosylation methods have been developed that proceed in aqueous media, mimicking enzymatic synthesis conditions [22]. These approaches utilize calcium hydroxide as an affordable and environmentally benign reagent for promoting thioglycoside formation in water at room temperature [22]. The methodology demonstrates excellent stereoselectivity and high yields while eliminating the need for toxic organic solvents [22].
Solvent-free catalytic approaches have been implemented using indium trichloride as a catalyst in combination with various thiols [8]. This environmentally friendly protocol converts sugar per-acetates into thioglycosides under solvent-free conditions with excellent diastereoselectivity [8]. The reaction conditions are scalable to multigram quantities while maintaining efficiency and environmental compatibility [8].
The implementation of ionic liquids as reaction media represents another green chemistry advancement in thioglycoside synthesis [15]. Room-temperature ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enable odorless synthesis while providing recyclable reaction media [15]. This approach avoids the use of volatile organic solvents and eliminates the need for malodorous thiol reagents [15].
Industrial-scale production of isopropyl beta-D-thioglucopyranoside requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations [47]. Scalable processes must demonstrate consistent yields, minimal waste generation, and compatibility with standard industrial equipment [47]. The development of robust synthetic protocols suitable for large-scale manufacturing represents a critical aspect of thioglycoside chemistry [47].
Continuous flow synthesis methodologies have been investigated for their potential in industrial thioglycoside production [27]. These approaches offer advantages in terms of reaction control, heat management, and process safety compared to traditional batch processes [27]. Nickel-catalyzed arylation methods utilizing aqueous micellar environments have shown promise for scalable synthesis of aryl thioglycosides [27].
Synthetic Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
---|---|---|---|---|
Traditional Lewis acid | 55-94 | 1-24 hours | Moderate | High solvent use |
Isothiouronium salts | 70-95 | 2-6 hours | Good | Low odor emission |
Triflic acid-mediated | 88-97 | 0.5-3 hours | Excellent | Moderate |
Green aqueous methods | 80-90 | 1-2 hours | Good | Minimal waste |
Process optimization studies have focused on minimizing catalyst loading while maintaining high conversion rates [47]. The use of catalytic amounts of Lewis acids rather than stoichiometric quantities represents a significant advancement in process efficiency [47]. Catalyst recovery and recycling strategies have been implemented to reduce manufacturing costs and environmental impact [47].
One-pot synthetic methodologies represent a significant advancement in thioglycoside chemistry by combining multiple synthetic transformations in a single reaction vessel [24]. These approaches eliminate the need for intermediate purification steps, reduce overall reaction time, and minimize waste generation [24]. The development of efficient one-pot protocols for isopropyl beta-D-thioglucopyranoside synthesis has attracted considerable research attention [24].
The integration of thioglycoside formation and deacetylation reactions in a single pot has been achieved through careful optimization of reaction conditions and reagent selection [10]. By employing increased dosages of 1,1,3,3-tetramethylguanidine in isothiouronium salt-mediated reactions, both S-glycosylation and deacetylation can be accomplished simultaneously [10]. This approach affords deprotected thioglycosides in high yields without the need for separate deprotection steps [10].
Photoinitiated one-pot methods have been developed that combine thioacetyl group removal with subsequent functionalization [24]. These protocols utilize ultraviolet light to promote desulfurization reactions in the presence of tris(2-carboxyethyl)phosphine hydrochloride [24]. The methodology enables the synthesis of deoxy glycosides with absolute stereochemical control through stereoselective manipulation of thioacetate intermediates [24].
Advanced one-pot protocols have been designed to incorporate multiple synthetic transformations including protection, glycosylation, and deprotection in a single reaction sequence [16]. These approaches utilize carefully orchestrated addition of reagents and precise control of reaction conditions to achieve high overall efficiency [16]. The methodology demonstrates particular utility in the preparation of complex thioglycoside derivatives that would otherwise require multiple synthetic steps [16].
Irritant;Health Hazard